3-(7-methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide
Description
Properties
IUPAC Name |
3-(7-methoxyindol-1-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-6-2-5-15-7-10-21(18(15)16)11-8-17(22)20-13-14-4-3-9-19-12-14/h2-7,9-10,12H,8,11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKYOXIZAOYIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Methoxylation: The indole core is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.
Amidation: The methoxylated indole is reacted with 3-pyridinylmethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the methoxy group.
Reduction: Reduction reactions may target the carbonyl group in the amide moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Key Structural and Pharmacological Differences
Indole Substitution Position :
- The 7-methoxy group in the target compound contrasts with 5-methoxy () and 4-methoxy () analogs. Positional differences influence electronic properties and receptor binding. For example, 5-methoxyindole derivatives exhibit stronger neuroprotective effects, while 4-methoxy analogs show higher anticancer potency .
Heterocyclic Moieties: Pyridine (target compound) vs. pyrimidine () vs. thienopyrazole (): Pyridine enhances blood-brain barrier permeability, pyrimidine supports kinase inhibition, and thienopyrazole improves tubulin binding .
Functional Group Additions :
- Propanamide Linkage : Common across all compounds, but variations in adjacent groups (e.g., 3-pyridinylmethyl vs. benzyl-thiadiazole) alter solubility and target specificity. Thiadiazole-containing compounds () show superior antimicrobial activity due to sulfur's electronegativity .
Biological Activity
3-(7-methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide is a synthetic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
- IUPAC Name : 3-(7-methoxyindol-1-yl)-N-(pyridin-3-ylmethyl)propanamide
- Molecular Formula : C18H19N3O2
- Molecular Weight : 313.36 g/mol
The structural uniqueness of this compound arises from the methoxy group at the 7-position of the indole ring, which may influence its lipophilicity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The indole moiety is known to modulate various biological pathways, potentially affecting cell proliferation, apoptosis, and signal transduction mechanisms.
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, derivatives exhibiting structural similarities have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 7d | HeLa | 0.52 | Induces apoptosis, tubulin polymerization inhibition |
| Compound 7d | MCF-7 | 0.34 | Cell cycle arrest in G2/M phase |
| Compound 7d | HT-29 | 0.86 | Disruption of microtubule dynamics |
These findings suggest that the compound may act as a tubulin polymerization inhibitor, similar to colchicine, disrupting microtubule organization and inducing cell cycle arrest and apoptosis in cancer cells .
Case Studies and Research Findings
A study focused on related indole derivatives indicated that modifications in the indole structure significantly affect biological activity. The introduction of methoxy groups was associated with improved solubility and bioavailability, which are critical for therapeutic efficacy .
Additionally, a comparative analysis of similar compounds revealed that those lacking functional groups at specific positions exhibited diminished biological activity, underscoring the importance of structural modifications in enhancing therapeutic potential .
Q & A
Q. Basic Characterization
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of methoxy and pyridinylmethyl groups (e.g., ¹³C peaks at δ 55.7 ppm for methoxy, δ 149.4 ppm for pyridine carbons) .
- Mass spectrometry : ESI/MS (e.g., m/z 524 [M − H]⁻) and HRMS validate molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
How can researchers optimize reaction yields and mitigate byproduct formation during synthesis?
Q. Advanced Experimental Design
- Parameter screening : Use design-of-experiments (DoE) to optimize variables like temperature (e.g., 60–80°C for amide coupling), solvent polarity (DMF vs. acetonitrile), and stoichiometry .
- Catalyst selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .
- Byproduct tracking : LC-MS monitors intermediates (e.g., unreacted indole precursors) to adjust reaction timelines .
What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced biological activity?
Q. Advanced SAR Analysis
- Core modifications :
- Indole ring : Fluorination at C5 increases metabolic stability (t½ > 6 hrs in microsomal assays) .
- Pyridine substitution : 3-Pyridinylmethyl enhances receptor binding (IC₅₀ < 100 nM for formyl peptide receptors) .
- Methoxy position : 7-Methoxy improves selectivity over 5-HT receptors (Ki ratio > 50) .
- Data-driven design : Compare analogs using in vitro assays (e.g., cAMP inhibition for GPCR activity) .
What mechanistic approaches are used to study its interaction with formyl peptide receptors (FPRs)?
Q. Advanced Mechanistic Studies
- Binding assays : Radiolabeled ligand displacement (e.g., ³H-WKYMVm) quantifies affinity (Kd < 10 nM) .
- Signaling pathways : Measure calcium flux (Fluo-4 dye) or ERK phosphorylation (Western blot) in transfected HEK293 cells .
- Mutagenesis : Identify critical FPR residues (e.g., Arg84, Glu145) via alanine scanning .
How can contradictory data on its biological activity (e.g., anti-inflammatory vs. pro-apoptotic effects) be resolved?
Q. Advanced Data Contradiction Analysis
- Context-dependent assays : Test in multiple cell lines (e.g., THP-1 monocytes vs. cancer cells) to isolate tissue-specific effects .
- Dose-response profiling : Biphasic effects (e.g., anti-inflammatory at 1–10 µM, cytotoxic > 50 µM) require precise EC₅₀ determination .
- Metabolite screening : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .
How does this compound compare structurally and functionally to its closest analogs?
Q. Advanced Comparative Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
